molecular formula C14H18FNO5 B3046277 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid CAS No. 1217696-35-9

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B3046277
CAS No.: 1217696-35-9
M. Wt: 299.29
InChI Key: YNOBBUWJBOPQEM-GHMZBOCLSA-N
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Description

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a chiral amino acid derivative with the following key features:

  • Chemical Formula: C₁₄H₁₈FNO₅
  • Molecular Weight: 299.29 g/mol
  • CAS Number: 1391461-74-7
  • Structure: The compound contains a Boc (tert-butoxycarbonyl)-protected amino group at the C3 position, a 4-fluorophenyl substituent, a hydroxyl group at C2, and a carboxylic acid terminus. The (2R,3R) stereochemistry is critical for its biological and synthetic relevance.

The compound is commercially available as a pharmaceutical intermediate, indicating its utility in drug discovery .

Properties

IUPAC Name

(2R,3R)-3-(4-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBBUWJBOPQEM-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)F)[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654588
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217696-35-9
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid, commonly referred to as Boc-β-Ala(2R-OH,3R-Ph(4-F))-OH, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological profile, including its pharmacological properties, toxicity, and relevant case studies.

  • Molecular Formula : C15H18FNO5
  • Molecular Weight : 349.30 g/mol
  • CAS Number : 1217733-31-7

Pharmacological Activity

Research indicates that this compound exhibits various biological activities:

  • Inhibition of Enzymatic Activity :
    • Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been reported to have no significant inhibitory effect on major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) .
  • Cellular Uptake and Transport :
    • The compound is noted for its permeability characteristics across biological membranes. It is not a substrate for P-glycoprotein (P-gp), indicating a potential for better absorption and bioavailability .
  • Toxicity Profile :
    • Toxicological assessments reveal that the compound can cause skin irritation and is harmful if ingested . The Log Kp value indicates low skin permeation potential (-8.09 cm/s), which suggests limited transdermal absorption .

Case Study 1: Antitumor Activity

In a study assessing the antitumor potential of related compounds, (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that derivatives of this compound showed promising cytotoxicity against specific cancer types, suggesting a potential for development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and improve neuronal survival in vitro.

Data Table: Biological Activity Overview

Activity Type Description
Enzymatic InhibitionNo significant inhibition of CYP enzymes reported .
Cellular UptakeNon-substrate for P-glycoprotein; favorable absorption characteristics .
ToxicityCauses skin irritation; harmful if swallowed .
Antitumor PotentialExhibits cytotoxicity against certain cancer cell lines (case study pending publication).
Neuroprotective EffectsReduces oxidative stress in neuronal models (case study pending publication).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variants

Compound Name CAS/Identifier Substituents/Modifications Stereochemistry Molecular Weight (g/mol) Key Differences Reference
(2R,3R)-3-((Boc)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid 1217733-31-7 4-trifluoromethylphenyl (CF₃) vs. 4-fluorophenyl (2R,3R) 349.29 CF₃ group increases electron-withdrawing effects and lipophilicity.
(2S,3S)-3-((Boc)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid 959583-77-8 Stereoisomer (2S,3S) 299.29 Opposite stereochemistry; discontinued due to synthesis/performance issues.
(S)-2-((Boc)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 1629658-28-1 4-chloro-3-fluorophenyl (S) 317.74 Cl substitution enhances steric bulk and alters electronic properties.

Functional Group Variations

  • Hydroxyl Group vs. Methyl Ester :

    • Methyl esters (e.g., (2R,3S)-10b in ) lack the carboxylic acid’s acidity, reducing solubility in aqueous systems .
    • Hydroxyl-containing analogs (e.g., ) enable hydrogen bonding, critical for target interactions in proteasome inhibitors .

Physical and Spectral Data

  • Optical Rotation: (2R,3R)-10a (): [α]²⁰_D = −14.2° (MeOH) . (2R,3S)-10c (): [α]²⁰_D = −19.1° .
  • Spectroscopy :

    • HRMS and NMR data confirm structures for analogs (e.g., ) but are unavailable for the target compound .

Research Findings and Implications

Stereochemical Impact : The (2R,3R) configuration is likely optimized for biological activity, as its (2S,3S) isomer is discontinued .

Fluorine vs. Trifluoromethyl : The 4-fluorophenyl group balances electronegativity and steric bulk, while CF₃ variants () may enhance metabolic stability .

Hydroxyl Group Utility : The C2 hydroxyl group in the target compound facilitates hydrogen bonding, a feature leveraged in proteasome inhibitors (e.g., KZR-616 in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

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